Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate is a complex organic compound characterized by its pyrimidine core and various substituents, including a methylsulfanyl group, a phenylamino group, and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate as the core structure.
Substitution Reactions: The pyrimidine ring undergoes substitution reactions to introduce the phenylamino group at the 6-position.
Phenol Derivatives: The phenylamino group is often introduced using phenol derivatives, such as 4-phenoxyaniline.
Reaction Conditions: The reactions are usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane or acetonitrile, under reflux conditions.
Industrial Production Methods:
Batch Production: The compound is synthesized in batches to ensure quality control and consistency.
Purification: Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.
Scale-Up: Industrial-scale production involves scaling up the reaction while maintaining the same reaction conditions to ensure the yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the phenylamino group.
Substitution: Substitution reactions are common, especially for introducing different functional groups at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction Reagents: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Reagents like phenol derivatives, anilines, and various alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation Products: Sulfones, sulfoxides, and sulfonic acids can be formed from oxidation reactions.
Reduction Products: Reduced pyrimidines and phenylamino derivatives are common reduction products.
Substitution Products: Various substituted pyrimidines and phenylamino compounds are formed depending on the substituents introduced.
Chemistry:
Synthetic Intermediate: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalyst Development: It can be used in the development of catalysts for organic reactions.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to understand cellular processes.
Enzyme Inhibitors: It may act as an inhibitor for specific enzymes, aiding in the study of enzyme mechanisms.
Medicine:
Drug Development:
Pharmacological Studies: It can be used in pharmacological studies to evaluate its effects on biological systems.
Industry:
Material Science: The compound can be used in material science for the development of new materials with specific properties.
Agriculture: It may have applications in agriculture as a component of pesticides or herbicides.
Mechanism of Action
Target of Action
It’s derivative, 4-amino-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester (ampce), is widely used in the preparation of pyrimidopyrimidines as a protein kinase inhibitor .
Mode of Action
The compound interacts with its targets through a process known as excited state intramolecular proton transfer (ESIPT). This process is facilitated by increasing acidic and basic character at the proton donor and proton acceptor sites by adding functional groups .
Result of Action
The compound’s action results in a large Stokes shifted ESIPT emission . This suggests that the compound may have significant effects at the molecular and cellular levels, potentially inhibiting the activity of protein kinases and thereby affecting cellular signaling pathways.
Action Environment
The environment can influence the action, efficacy, and stability of the compound. Factors such as polarity and hydrogen bonding ability of solvents can affect the photophysics of the compound . .
Comparison with Similar Compounds
Ethyl 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxylate: This compound lacks the phenylamino group, making it less complex.
Ethyl 2-methylthio-4-methyl-5-pyrimidinecarboxylate: Similar structure but with different substituents.
4-Methyl-2-(methylsulfanyl)quinoline-3-carboxylate: A quinoline derivative with a similar sulfur-containing group.
Uniqueness:
Complexity: The presence of the phenylamino group adds complexity and potential for diverse biological interactions.
Versatility: The compound's structure allows for various modifications, making it versatile for different applications.
This detailed article provides an overview of Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate, covering its preparation, reactions, applications, mechanism, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 4-methyl-2-methylsulfanyl-6-(4-phenoxyanilino)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-26-20(25)18-14(2)22-21(28-3)24-19(18)23-15-10-12-17(13-11-15)27-16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEMGAVNZQDVLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1NC2=CC=C(C=C2)OC3=CC=CC=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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